molecular formula C11H10ClNO2 B13992782 (8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol CAS No. 88062-22-0

(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol

Cat. No.: B13992782
CAS No.: 88062-22-0
M. Wt: 223.65 g/mol
InChI Key: DOAFDDVWMBJSEV-UHFFFAOYSA-N
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Description

(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a furoindole moiety, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.

    Indole-3-carbaldehyde: An intermediate in the synthesis of various bioactive compounds.

    5-fluoro-3-phenyl-1H-indole-2-carboxylate: Known for its antiviral properties

Uniqueness

(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol is unique due to its furoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

88062-22-0

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol

InChI

InChI=1S/C11H10ClNO2/c12-10-8-1-2-13-9(8)4-6-3-7(5-14)15-11(6)10/h1-2,4,7,13-14H,3,5H2

InChI Key

DOAFDDVWMBJSEV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C3=C(C=C21)NC=C3)Cl)CO

Origin of Product

United States

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